Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide
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Overview
Description
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide is a chemical compound with the molecular formula C9H11BF3KO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide typically involves the reaction of 4-(2-methoxyethoxy)-3-nitrophenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the formation of the desired product through a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted boron compounds with various functional groups.
Scientific Research Applications
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide has several applications in scientific research:
Biology: Investigated for its potential use in labeling and imaging studies due to its boron content.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide involves its ability to participate in Suzuki-Miyaura coupling reactions. The compound acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a palladium-boron intermediate. This intermediate then reacts with an electrophilic partner to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[4-(2-methoxyethoxy)phenyl]boranuide
- Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide
- Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide is unique due to the presence of both the trifluoroborate group and the nitro group, which provide distinct reactivity and functionalization options. This combination allows for versatile applications in various chemical reactions and research fields, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO4.K/c1-17-4-5-18-9-3-2-7(10(11,12)13)6-8(9)14(15)16;/h2-3,6H,4-5H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWSBSMMCUXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OCCOC)[N+](=O)[O-])(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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